molecular formula C20H14N4 B4567853 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B4567853
M. Wt: 310.4 g/mol
InChI Key: HNMKVHXUZVVAJP-UHFFFAOYSA-N
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Description

2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Scientific Research Applications

2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with various reagents. One common method includes the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often involve refluxing in ethanol or acetic acid, followed by recrystallization from acetic acid to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings .

Mechanism of Action

The mechanism of action of 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which enhances its binding affinity to CDK2 and its overall anticancer efficacy. This compound also exhibits a broader range of biological activities compared to its analogs .

Properties

IUPAC Name

2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-14-18(15-8-4-2-5-9-15)20-22-19(16-10-6-3-7-11-16)17(12-21)13-24(20)23-14/h2-11,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMKVHXUZVVAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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